
5-(2H-1,2,3-Triazol-2-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2H-1,2,3-Triazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a triazole ring fused to a pyrrolidinone structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both the triazole and pyrrolidinone moieties endows it with unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,2,3-Triazol-2-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction, between an azide and an alkyne to form the triazole ring. This reaction is often catalyzed by copper(I) salts under mild conditions.
For the pyrrolidinone ring, a common approach is the cyclization of a suitable amino acid derivative or lactam precursor. The reaction conditions usually involve heating the precursor in the presence of a dehydrating agent or under acidic conditions to promote ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce hydroxylated pyrrolidinones. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry
In organic synthesis, 5-(2H-1,2,3-Triazol-2-yl)pyrrolidin-2-one serves as a valuable building block for constructing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound has shown potential as a bioactive molecule with various biological activities. It can act as an enzyme inhibitor, receptor modulator, or antimicrobial agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine
In medicinal chemistry, this compound derivatives have been investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antiviral properties, depending on the specific modifications made to the core structure.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
作用機序
The mechanism by which 5-(2H-1,2,3-Triazol-2-yl)pyrrolidin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidinone ring can engage in hydrophobic interactions, contributing to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-(1H-1,2,3-Triazol-4-yl)pyrrolidin-2-one: This compound differs in the position of the triazole ring attachment, which can influence its chemical reactivity and biological activity.
5-(2H-1,2,4-Triazol-3-yl)pyrrolidin-2-one: The presence of a different triazole isomer can lead to variations in the compound’s properties and applications.
5-(1H-1,2,3-Triazol-2-yl)piperidin-2-one: The replacement of the pyrrolidinone ring with a piperidinone ring can alter the compound’s steric and electronic characteristics.
Uniqueness
5-(2H-1,2,3-Triazol-2-yl)pyrrolidin-2-one stands out due to its specific triazole and pyrrolidinone combination, which provides a unique set of chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse applications make it a compound of significant interest in multiple fields.
特性
分子式 |
C6H8N4O |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
5-(triazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H8N4O/c11-6-2-1-5(9-6)10-7-3-4-8-10/h3-5H,1-2H2,(H,9,11) |
InChIキー |
UXRJVGIVDUXFAV-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC1N2N=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide](/img/structure/B12957629.png)
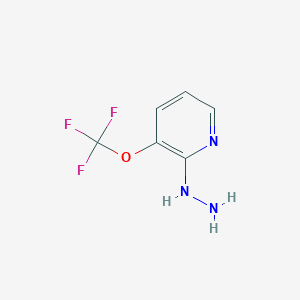
![Methyl dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizine]-7a'(5'H)-carboxylate](/img/structure/B12957639.png)
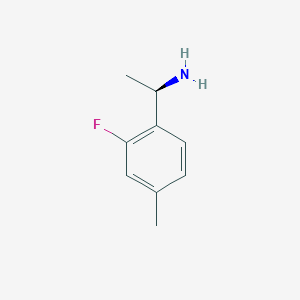
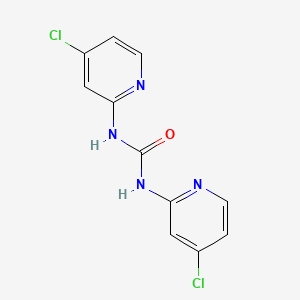
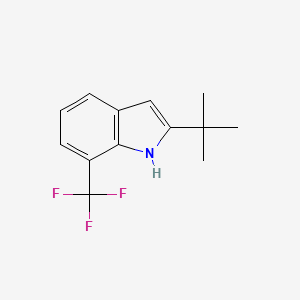
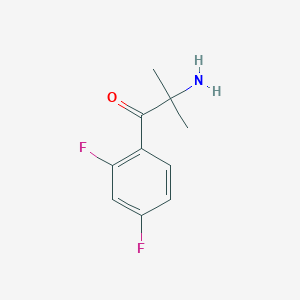


![1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole](/img/structure/B12957675.png)

![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12957690.png)

![Bicyclo[3.2.1]octan-1-amine](/img/structure/B12957711.png)
